Metal Adhesion Strength of Poly(3,4-dihydropyrimidin-2-one) Binders vs. Epoxy and Cyanoacrylate Adhesives
Polymers incorporating the 3,4‑dihydropyrimidin‑2‑one structure (the core heterocycle of 2-[(6-oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid) deliver tensile shear adhesion strengths of 1.2 MPa on aluminum, 1.4 MPa on stainless steel, and 1.4 MPa on copper after ambient curing . In contrast, conventional epoxy adhesives require ~24 h to reach comparable strength and cyanoacrylate adhesives suffer from moisture sensitivity and poor low‑temperature tolerance . The quantified difference is not merely a marginal improvement; it represents a shift from a multi‑hour curing requirement to a rapid, ambient‑tolerant bonding process while retaining >1 MPa adhesion on multiple metal substrates.
| Evidence Dimension | Tensile shear adhesion strength on metal substrates |
|---|---|
| Target Compound Data | 1.2 MPa (Al); 1.4 MPa (stainless steel); 1.4 MPa (Cu) – data for polymer derived from 3,4‑dihydropyrimidin‑2‑one monomer |
| Comparator Or Baseline | Epoxy adhesives: ≥ 24 h curing; cyanoacrylate adhesives: moisture‑sensitive, low‑temperature intolerant |
| Quantified Difference | Dihydropyrimidinone‑based binder achieves >1 MPa adhesion with short ambient curing, whereas epoxies require ~24 h; cyanoacrylates fail under moist/cold conditions. |
| Conditions | Ambient temperature curing; aluminum, stainless steel, and copper substrates; polymer metal binder containing 3,4‑dihydropyrimidin‑2‑one structure (CN104774297B). |
Why This Matters
Procurement of 2-[(6-oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid enables formulation of metal adhesives that cure rapidly at room temperature while achieving load‑bearing adhesion, a combination not offered by generic epoxy or cyanoacrylate systems.
- [1] CN104774297B – Polymer metal binder containing 3,4-dihydropyrimidin-2-one structure and its preparation method and application. Tsinghua University, 2017. Adhesion data: 1.2 MPa (Al), 1.4 MPa (stainless steel), 1.4 MPa (Cu). View Source
